molecular formula C20H18ClN5 B2362068 4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole CAS No. 338419-62-8

4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole

Cat. No.: B2362068
CAS No.: 338419-62-8
M. Wt: 363.85
InChI Key: VTTFHQPCBZEHOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalysed coupling of substituted phenyl or pyridyl bromides with a known morpholino (piperazin-1-yl)methanone . The product is typically purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site, which showed H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme, with the piperazine bridging unit providing the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 224.69, a solid physical form, and a storage temperature recommendation to keep in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

Alpha 1 Adrenoceptor Ligands

  • Research by Russo et al. (1991) explored pyrimido[5,4-b]indole derivatives as potent and selective alpha 1 adrenoceptor ligands. These compounds, including variants of 4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole, showed significant selectivity and potency for the alpha 1 adrenoceptor, indicating potential applications in cardiovascular and neurological disorders (Russo et al., 1991).

Cloned α1-Adrenoceptor Subtypes

  • Romeo et al. (2001) synthesized derivatives of 5H-pyrimido[5,4-b]indole for potential application towards cloned α1A, α1B, and α1D adrenergic receptor subtypes. Some compounds showed promising affinity and selectivity for the α1D-adrenoceptor subtype, indicating their potential in treating disorders related to these receptors (Romeo et al., 2001).

Antimicrobial Activity

  • The synthesis and antimicrobial activity of certain 3-substituted-5H-pyrimido[5,4-b]indole derivatives have been investigated. These compounds demonstrated potential in fighting bacterial infections, indicating a possible application in antimicrobial therapy (Nesterova et al., 1990).

Inhibitors of Biofilm Formation

  • Research by Robijns et al. (2012) identified derivatives of 5H-pyrimido[5,4-b]indole as potential inhibitors of Salmonella biofilm formation. These compounds showed promising results in preventing biofilm formation, suggesting a role in combating bacterial infections and their resistance mechanisms (Robijns et al., 2012).

Mechanism of Action

Target of Action

The compound 4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole, also known as 1-(4-chlorophenyl)-4-{5H-pyrimido[5,4-b]indol-4-yl}piperazine, primarily targets the 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in steroid hormone metabolism, and its inhibition can have significant therapeutic implications .

Mode of Action

The interaction of 1-(4-chlorophenyl)-4-{5H-pyrimido[5,4-b]indol-4-yl}piperazine with its target AKR1C3 involves the formation of hydrogen bonds between the carbonyl oxygen of the drug and the amino acids Tyrosine 55 and Histidine 117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phenylalanine 311 .

Biochemical Pathways

The inhibition of AKR1C3 by 1-(4-chlorophenyl)-4-{5H-pyrimido[5,4-b]indol-4-yl}piperazine affects the steroid hormone metabolism pathway . This can lead to downstream effects such as the modulation of hormone levels and the potential disruption of cancer cell growth .

Pharmacokinetics

It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance

Result of Action

The molecular and cellular effects of 1-(4-chlorophenyl)-4-{5H-pyrimido[5,4-b]indol-4-yl}piperazine’s action primarily involve the inhibition of AKR1C3, leading to the modulation of steroid hormone metabolism . This can potentially disrupt the growth of cancer cells, providing a therapeutic benefit .

Safety and Hazards

Safety information for similar compounds includes hazard statements H302 and H319, indicating that the compound may be harmful if swallowed and causes serious eye irritation . Precautionary statements include P305+P351+P338, advising to rinse cautiously with water for several minutes in case of contact with eyes .

Future Directions

The future directions for research into this compound could involve further exploration of its potential uses in the management of allergies, hay fever, angioedema, and urticaria . Additionally, its potential as a potent and selective inhibitor of the type 5 17-beta-hydroxysteroid dehydrogenase (AKR1C3) could be of interest for potential drugs for leukemia and hormone-related cancers .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5/c21-14-5-7-15(8-6-14)25-9-11-26(12-10-25)20-19-18(22-13-23-20)16-3-1-2-4-17(16)24-19/h1-8,13,24H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTFHQPCBZEHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC=NC4=C3NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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